3,3'-Dichloro-4'-methylbenzophenone
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Overview
Description
3,3’-Dichloro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene rings. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dichloro-4’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a non-polar solvent like dichloromethane or carbon disulfide under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 3,3’-Dichloro-4’-methylbenzophenone follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dichloro-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and controlled temperatures.
Major Products
Substitution: Amino or thiol derivatives of benzophenone.
Reduction: 3,3’-Dichloro-4’-methylbenzhydrol.
Oxidation: 3,3’-Dichloro-4’-methylbenzoic acid.
Scientific Research Applications
3,3’-Dichloro-4’-methylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-4’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzophenone
- 4,4’-Dichlorobenzophenone
- 3,3’-Dichlorobenzophenone
Comparison
3,3’-Dichloro-4’-methylbenzophenone is unique due to the presence of both chlorine atoms and a methyl group, which influence its reactivity and biological activity. Compared to 3,4-Dichlorobenzophenone, it has different substitution patterns, leading to variations in chemical behavior and applications. Similarly, 4,4’-Dichlorobenzophenone lacks the methyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWWINBVFITDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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